1-(3-Chloropyridin-2-yl)-4-ethylpiperazine

Description

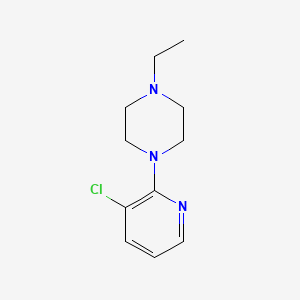

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropyridin-2-yl)-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-2-14-6-8-15(9-7-14)11-10(12)4-3-5-13-11/h3-5H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNPCCOIXGMFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682482 | |

| Record name | 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-84-6 | |

| Record name | 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine

The following technical guide details the chemical properties, synthesis, and applications of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine , a specialized heterocyclic building block often utilized in the development of serotonergic modulators (e.g., 5-HT receptor ligands) and as a pharmacophore in medicinal chemistry.[1]

Chemical Class: Arylpiperazine / Pyridine Derivative Primary Application: Pharmaceutical Intermediate & Serotonergic Ligand Research[1]

Part 1: Executive Summary

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine is a tertiary amine featuring a piperazine ring bridging a lipophilic ethyl group and an electron-deficient 3-chloropyridine moiety.[1] This structural motif is a bioisostere of the well-known 1-(3-chlorophenyl)piperazine (mCPP) , a common pharmacophore in antidepressants (e.g., Trazodone, Nefazodone).[1] The incorporation of the pyridine nitrogen at the 2-position and the chlorine at the 3-position significantly alters the electronic landscape compared to its phenyl analogs, often enhancing metabolic stability and tuning affinity for G-protein coupled receptors (GPCRs), particularly 5-HT

Part 2: Chemical Identity & Physicochemical Profile[1][2]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine |

| Common Name | 3-Cl-Py-EP; N-Ethyl-N'-(3-chloropyridin-2-yl)piperazine |

| Core Scaffold | 1-(2-Pyridyl)piperazine |

| Molecular Formula | C |

| Molecular Weight | 225.72 g/mol |

| CAS Number (Base) | Not widely listed; derived from core CAS 87394-55-6 (des-ethyl) |

| SMILES | CCN1CCN(CC1)c2qnccc2Cl |

Physicochemical Properties (Predicted/Experimental)

| Parameter | Value | Significance |

| Physical State | Viscous Oil or Low-Melting Solid | Free base is typically an oil; HCl salts are solids.[1] |

| Boiling Point | ~340°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification.[1] |

| pKa (Basic N) | ~8.4 (Piperazine N4) | Protonates readily; forms stable salts (HCl, fumarate).[1] |

| pKa (Pyridine N) | ~2.5 | Weakly basic due to electron-withdrawing Cl and conjugation.[1] |

| LogP | 1.8 – 2.2 | Moderate lipophilicity; suitable for BBB penetration.[1] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility (free base); High water solubility (salt).[1] |

Part 3: Synthetic Pathways & Manufacturing

The synthesis of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine relies on Nucleophilic Aromatic Substitution (S

Primary Synthesis Route: Direct S Ar

Reagents: 2,3-Dichloropyridine + N-Ethylpiperazine Mechanism: Addition-Elimination (Meisenheimer Complex)[1]

-

Step 1: Activation.[1] The 2,3-dichloropyridine substrate possesses two electrophilic sites.[1] The C2 position is significantly more reactive than C3 due to the inductive effect of the adjacent ring nitrogen.[1]

-

Step 2: Nucleophilic Attack.[1] N-Ethylpiperazine acts as the nucleophile.[1]

-

Step 3: Elimination.[1] Chloride ion is expelled, restoring aromaticity.[1]

Reaction Conditions:

-

Solvent: DMF, DMSO, or NMP (Polar aprotic solvents enhance S

Ar rates).[1] -

Base: Potassium Carbonate (K

CO -

Temperature: 100°C – 120°C.[1]

-

Yield: Typically 75-85%.[1]

Alternative Route: Alkylation of Secondary Amine

Reagents: 1-(3-Chloropyridin-2-yl)piperazine + Ethyl Bromide/Iodide This route is used if the des-ethyl precursor is already available.[1]

-

Condition: Acetonitrile, K

CO -

Risk: Potential for over-alkylation (quaternization), though steric hindrance at N4 makes this manageable.[1]

Synthesis Workflow Diagram (Graphviz)

Caption: Figure 1. S

Part 4: Reactivity & Stability Profile

Chemical Stability[1]

-

Hydrolysis: The aminopyridine bond is highly stable to aqueous hydrolysis under neutral and basic conditions.[1] Strong acidic conditions at high temperatures may lead to degradation.[1]

-

Oxidation: The piperazine ring is susceptible to N-oxidation (N-oxide formation) if exposed to strong oxidants (e.g., mCPBA, H

O -

Photostability: Pyridine derivatives can undergo photodegradation; store in amber vials.[1]

Metabolic Liability (Drug Development Context)

In biological systems, this molecule acts as a "privileged structure" for GPCR binding, but it is subject to specific metabolic pathways:

-

N-Dealkylation: CYP450 enzymes (specifically CYP3A4) may remove the ethyl group, yielding the active metabolite 1-(3-chloropyridin-2-yl)piperazine .[1]

-

Ring Hydroxylation: The pyridine ring is relatively resistant to oxidation due to the chlorine atom, but minor hydroxylation at the 5-position is possible.[1]

Part 5: Analytical Characterization

To validate the identity of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine, the following spectral signatures are diagnostic.

Proton NMR ( H-NMR) in CDCl

-

Pyridine Ring:

-

Piperazine Core:

-

Ethyl Group:

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Parent Ion: [M+H]

= 226.1 m/z (approx).[1] -

Isotope Pattern: Distinct Chlorine pattern (

Cl :

Part 6: Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Ventilation: Handle in a fume hood, especially during heating or distillation.[1]

-

Spill: Absorb with inert material (vermiculite); neutralize with weak acid if necessary.[1]

Part 7: References

-

PubChem Compound Summary. 1-(3-Chloropyridin-2-yl)piperazine (Parent Scaffold).[1] National Center for Biotechnology Information.[1] Link[1]

-

Jaskowska, J., et al. (2019). Microwave-Assisted Synthesis of N-Arylpiperazines.[1][3] Molecules, 24(8), 1609.[1][3] (Describes S

Ar methodologies for chlorophenyl/pyridyl piperazines). Link -

European Chemicals Agency (ECHA). Registration Dossier: Piperazine derivatives.[1] (General safety data for aryl-piperazine class). Link

Sources

- 1. 1-(3-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 11412944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine CAS 1280786-84-6 data

An In-depth Technical Guide to 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine (CAS 1280786-84-6)

Disclaimer: Direct experimental data for 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine (CAS 1280786-84-6) is limited in publicly accessible literature. This guide has been constructed by leveraging established principles of organic chemistry and drawing parallels from peer-reviewed data on structurally analogous compounds, particularly other substituted chloropyridinyl piperazines. The protocols and data presented herein are intended for informational and research guidance purposes.

Introduction and Chemical Identity

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and a piperazine moiety, which is further N-alkylated with an ethyl group. The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active molecules.[1] The specific arrangement of the chloropyridine and the N-ethylpiperazine suggests its potential as an intermediate in the synthesis of novel pharmaceutical agents, particularly targeting the central nervous system (CNS) or acting as an antimicrobial agent.[2][3]

Table 1: Chemical Identity of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine

| Identifier | Value |

| CAS Number | 1280786-84-6 |

| Molecular Formula | C₁₁H₁₆ClN₃ |

| Molecular Weight | 225.72 g/mol |

| IUPAC Name | 1-(3-chloropyridin-2-yl)-4-ethylpiperazine |

| Canonical SMILES | CCN1CCN(CC1)C2=NC=CC=C2Cl |

Synthesis and Reaction Mechanism

The most probable synthetic route to 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine is via a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is fundamental to pyridine chemistry.[4] In this proposed synthesis, 2,3-dichloropyridine serves as the electrophile and N-ethylpiperazine as the nucleophile.

The chlorine atom at the C2 position of 2,3-dichloropyridine is significantly more activated towards nucleophilic attack than the chlorine at the C3 position. This is due to the electron-withdrawing nature of the adjacent ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[4] This inherent regioselectivity is a key principle guiding this synthetic strategy.

Caption: Proposed SNAr reaction pathway for the synthesis.

Experimental Protocol: Synthesis of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine

This protocol is adapted from general procedures for the synthesis of N-arylpiperazines from haloaromatics.[5][6]

Materials:

-

2,3-Dichloropyridine

-

N-Ethylpiperazine

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Xylene)

-

Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))

-

Reaction vessel with a reflux condenser and magnetic stirrer

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dichloropyridine (1.0 eq).

-

Add the anhydrous solvent (e.g., DMF, 5-10 mL per gram of 2,3-dichloropyridine).

-

Add the base (e.g., K₂CO₃, 2.0 eq) and N-ethylpiperazine (1.2 eq).

-

Heat the reaction mixture to a temperature between 100-140°C and stir vigorously. The optimal temperature may need to be determined empirically.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.[2][7] The properties in Table 2 are estimated based on computational models and data from structurally related compounds.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Significance in Drug Development |

| Molecular Weight | 225.72 g/mol | Conforms to Lipinski's Rule of Five (<500), favoring oral bioavailability.[7] |

| logP (Octanol/Water) | ~2.5 - 3.5 | Indicates moderate lipophilicity, which is often a good balance for membrane permeability and aqueous solubility.[8] |

| Topological Polar Surface Area (TPSA) | ~16.4 Ų | A low TPSA value suggests good potential for blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can enhance membrane permeability. |

| Hydrogen Bond Acceptors | 3 (2 piperazine N, 1 pyridine N) | The presence of hydrogen bond acceptors contributes to solubility and potential target interactions. |

| Aqueous Solubility | Predicted to be low to moderate | May require formulation strategies to enhance solubility for oral administration.[8] |

Potential Biological Activity and Applications

The N-aryl-N'-alkylpiperazine motif is a common feature in a multitude of biologically active compounds.[1] Based on the structure of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine, several potential areas of pharmacological interest can be hypothesized.

-

Central Nervous System (CNS) Activity: Many arylpiperazines interact with various CNS receptors, including serotonin and dopamine receptors. For example, compounds with a chlorophenylpiperazine moiety are known to have antidepressant and anxiolytic properties.[9] The chloropyridinyl group in the target molecule may confer similar or novel CNS activities.

-

Antimicrobial Properties: Substituted piperazine derivatives have been reported to exhibit significant antibacterial and antifungal activities.[3] The combination of the pyridine ring, a known pharmacophore in antimicrobials, and the piperazine moiety could lead to compounds with potent antimicrobial effects.

-

Anti-inflammatory and Analgesic Effects: Certain piperazine derivatives have demonstrated anti-inflammatory and analgesic properties.[2] Further investigation could reveal if 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine or its derivatives possess similar activities.

Caption: Potential therapeutic areas for derivatives.

Analytical Methods for Characterization and Quantification

The structural elucidation and purity assessment of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine would rely on a combination of standard analytical techniques.[10][11]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A robust method for assessing the purity of the compound and for quantification. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. Detection would typically be by UV-Vis spectrophotometry, likely at a wavelength around 254 nm.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for both identification and quantification, particularly for assessing volatile impurities. The mass spectrum would provide the molecular weight and characteristic fragmentation pattern, confirming the structure.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation.[12] The ¹H NMR spectrum would show characteristic signals for the ethyl group, the piperazine ring protons, and the protons on the chloropyridine ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule, such as C-H, C-N, C=C, and C-Cl bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 11. etd.auburn.edu [etd.auburn.edu]

- 12. chemrxiv.org [chemrxiv.org]

Technical Guide: Physical and Chemical Properties of Chloropyridinyl Ethylpiperazines

Executive Summary

Chloropyridinyl ethylpiperazines represent a privileged structural motif in medicinal chemistry, specifically within the design of Central Nervous System (CNS) ligands. This scaffold—characterized by a chloropyridine ring coupled to a piperazine core via a nitrogen atom, often with an ethyl linker at the distal nitrogen—serves as a critical pharmacophore for targeting G-protein coupled receptors (GPCRs), particularly Serotonin (5-HT) and Dopamine (D) receptors.

This guide provides a deep-dive technical analysis of this scaffold, focusing on the 1-(6-chloropyridin-2-yl)piperazine core and its ethyl-linked derivatives. It synthesizes physicochemical data, synthetic protocols, and structure-activity relationships (SAR) to support lead optimization in drug discovery.

Part 1: Structural Architecture & Electronic Properties

The efficacy of this scaffold stems from the synergistic electronic effects of its three primary components:

The Chloropyridine Ring

Unlike the ubiquitous phenyl ring found in compounds like m-chlorophenylpiperazine (mCPP), the pyridine ring introduces a heteroatom (nitrogen) into the aromatic system.

-

Electronic Effect: The pyridine nitrogen is electron-withdrawing, lowering the electron density of the ring. The addition of a chlorine atom at the 6-position further pulls electron density via induction (-I effect).

-

Metabolic Blockade: The chlorine atom blocks the metabolic "soft spot" on the ring, preventing oxidative metabolism (hydroxylation) at that position, a common liability in phenylpiperazines.

-

H-Bonding: The pyridine nitrogen retains a lone pair capable of acting as a weak hydrogen bond acceptor, potentially interacting with receptor residues (e.g., Serine or Asparagine in the binding pocket).

The Piperazine Core[1][2][3]

-

Conformation: The piperazine ring predominantly exists in a chair conformation to minimize torsional strain and 1,3-diaxial interactions. This defines the spatial vector of the substituents, directing the chloropyridine and the ethyl tail at approximately 60° or 180° angles relative to the ring plane, depending on the specific receptor-bound state.

-

Basicity: The distal nitrogen (N4) serves as the primary basic center (proton acceptor), crucial for forming an ionic salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in aminergic GPCRs.

The Ethyl Linker

-

Spacer Function: The ethyl group acts as a flexible linker (spacer), allowing the "tail" of the molecule (often a hydrophobic moiety or another aromatic system) to reach secondary binding pockets (allosteric sites) within the receptor channel.

Part 2: Physicochemical Parameters[1][2][4][5]

The following data summarizes the core properties of the 1-(6-chloropyridin-2-yl)piperazine scaffold (the "Head Group") and its N-ethyl derivatives.

Table 1: Key Physicochemical Metrics[6]

| Parameter | Value (Approx.) | Context & Implication |

| Molecular Weight (MW) | ~197.66 Da (Core) | Fragment-like; allows room for large "tail" additions while staying <500 Da (Lipinski compliant). |

| LogP (Lipophilicity) | 1.14 – 1.30 | Moderately lipophilic. The pyridine N lowers LogP compared to chlorophenyl analogs (~2.0), improving water solubility. |

| pKa (Distal N4) | 8.8 – 9.2 | Basic. Predominantly protonated at physiological pH (7.4), ensuring solubility and receptor affinity. |

| pKa (Proximal N1) | < 2.0 | Non-basic. The electron-deficient chloropyridine ring delocalizes the N1 lone pair, rendering it neutral. |

| TPSA | ~28 – 32 Ų | Low polar surface area suggests excellent Blood-Brain Barrier (BBB) permeability. |

| Solubility | High (as HCl salt) | The basic N4 nitrogen allows for easy salt formation (Hydrochloride, Fumarate) for formulation. |

Solubility Profile

-

Free Base: Sparingly soluble in water; soluble in DCM, Methanol, DMSO.

-

Salt Forms: The dihydrochloride salt is highly water-soluble (>10 mg/mL), facilitating aqueous assays and in vivo administration.

Part 3: Synthetic Methodologies

The synthesis of chloropyridinyl ethylpiperazines relies on a robust Nucleophilic Aromatic Substitution (SnAr) followed by N-alkylation .

Workflow Visualization (Graphviz)

Caption: Synthetic pathway for generating the chloropyridinyl ethylpiperazine core via SnAr and subsequent alkylation.

Detailed Protocol: Core Synthesis

Objective: Synthesis of 1-(6-chloropyridin-2-yl)piperazine.

-

Reagents:

-

2,6-Dichloropyridine (1.0 eq)

-

Piperazine (Anhydrous, 5.0 eq) – Note: Excess is critical to prevent bis-substitution.

-

Potassium Carbonate (

, 2.0 eq) -

Solvent: Acetonitrile (MeCN) or DMF.

-

-

Procedure:

-

Step 1: Dissolve 2,6-dichloropyridine in MeCN in a round-bottom flask.

-

Step 2: Add anhydrous piperazine and

. -

Step 3: Reflux the mixture at 80-85°C for 12–18 hours. Monitor via TLC (System: 10% MeOH in DCM). The product will appear more polar than the starting pyridine.

-

Step 4 (Workup): Cool to room temperature. Filter off inorganic solids (

/KCl). -

Step 5: Concentrate the filtrate under reduced pressure.

-

Step 6 (Purification): Dissolve the residue in DCM and wash with water (3x) to remove excess unreacted piperazine (which is highly water-soluble). Dry the organic layer over

and concentrate. -

Yield: Typically 65–80% as a pale yellow oil or solid.

-

-

Self-Validation Check:

-

Mass Spec: Look for the characteristic chlorine isotope pattern (M and M+2 peaks in 3:1 ratio).

-

NMR: The disappearance of the symmetrical pyridine proton signals of the starting material and the appearance of piperazine multiplets at ~3.5 ppm and ~2.9 ppm.

-

Part 4: Analytical Characterization

To ensure scientific integrity, the identity of the compound must be verified using the following signatures:

Nuclear Magnetic Resonance ( -NMR)

-

Pyridine Ring: You will observe three distinct aromatic protons.

- ~7.5 ppm (Triplet, dd): H-4 (Gamma to N).

- ~6.6 ppm (Doublet): H-3 (Beta to N, ortho to Piperazine).

- ~6.7 ppm (Doublet): H-5 (Beta to N, ortho to Chlorine).

-

Piperazine Ring: Two sets of triplets (or broad multiplets).

- ~3.4–3.6 ppm: 4H, adjacent to the pyridine nitrogen (deshielded).

- ~2.8–3.0 ppm: 4H, adjacent to the distal amine (shielded).

Mass Spectrometry (LC-MS)

-

Isotope Pattern: The presence of a single chlorine atom dictates a distinct 3:1 ratio between the molecular ion

and the isotope peak -

Fragmentation: Common fragments include the loss of the ethyl group (M-29) or cleavage of the piperazine ring.

Part 5: Pharmacological Implications & SAR

This scaffold is not merely a linker; it is a bioactive pharmacophore.

Structure-Activity Relationship (SAR) Logic

Caption: SAR map detailing the functional role of each structural component in receptor binding and ADME.

Expert Insight: The "Phenyl vs. Pyridyl" Switch

In drug development, switching a phenyl ring (e.g., in Trazodone) to a pyridine ring (as in this scaffold) is a strategic "Scaffold Hop."

-

Metabolic Stability: The pyridine ring is electron-deficient, making it resistant to oxidation by Cytochrome P450 enzymes, thereby extending the half-life (

) of the drug. -

Selectivity: The pyridine nitrogen can introduce repulsive steric or electrostatic interactions that improve selectivity for 5-HT1A or 5-HT2A receptors over alpha-adrenergic receptors, reducing side effects like orthostatic hypotension.

References

-

BenchChem. (2025).[1] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from

-

PubChem. (2025).[2][3] Compound Summary: 1-(5-chloropyridin-2-yl)piperazine.[3] National Library of Medicine. Retrieved from

-

ChemScene. (2024). 1-((6-Chloropyridin-2-yl)methyl)piperazine Product Data. Retrieved from

-

Newman, A. H., et al. (2020).[4] Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines... Bioisosteric replacement of the piperazine improves metabolic stability.[5] European Journal of Medicinal Chemistry.[6] Retrieved from

-

University of Regina. (2024). pKa Values of Some Piperazines at Different Temperatures. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(5-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 3805301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Biological Activity of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine

Aimed at researchers, scientists, and drug development professionals, this guide explores the potential pharmacological landscape of the novel compound 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine. In the absence of direct empirical data, this document synthesizes information from structurally related compounds and the broader class of piperazine derivatives to build a predictive profile and propose a comprehensive research framework.

Introduction: The Piperazine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique physicochemical properties, including a high polar surface area, structural rigidity, and the capacity for hydrogen bond donation and acceptance, often translate to favorable pharmacokinetic profiles, such as improved water solubility and oral bioavailability.[1][2][3] This versatility has led to the successful development of piperazine-containing drugs across a wide spectrum of therapeutic areas, including but not limited to, treatments for cancer, microbial infections, and central nervous system disorders.[4][5][6] The adaptability of the piperazine structure allows for facile modification, enabling the fine-tuning of pharmacological activity to enhance target affinity and specificity.[1][2][3]

Chemical Structure Analysis and Synthesis Outline

The molecule at the heart of this guide, 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine, possesses a distinct chemical architecture that suggests several avenues of biological interaction.

-

1-(3-Chloropyridin-2-yl)piperazine Core: This central motif is the key to its predicted activity. The chloropyridinyl group, an electron-withdrawing moiety, significantly influences the electronic properties of the piperazine ring.

-

N-ethyl Group: The ethyl substitution on the distal nitrogen of the piperazine ring can modulate the compound's lipophilicity and steric bulk, which in turn can affect its binding to biological targets and its metabolic stability.

A plausible synthetic route for 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine can be extrapolated from known methods for similar piperazine derivatives. A common approach involves the nucleophilic substitution reaction between 2,3-dichloropyridine and N-ethylpiperazine.

Proposed Synthesis Workflow

Caption: Proposed synthesis of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine.

Predicted Biological Activities Based on Structural Analogs

Given the limited direct data, the most logical approach to predicting the biological activity of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine is to examine its structural relatives.

Potential Vanilloid Receptor 1 (TRPV1) Antagonism

A compelling line of inquiry stems from the compound N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC), a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a key player in pain perception and neurogenic inflammation.[7] BCTC's ability to inhibit TRPV1 activation induced by both capsaicin and low pH suggests a potential for analgesic properties. The shared 1-(3-chloropyridin-2-yl)piperazine core between BCTC and our topic compound strongly suggests that the latter may also exhibit TRPV1 antagonistic activity.

Potential Modulation of Serotonergic and Adrenergic Systems

The structural similarity to the active metabolite of Trazodone, m-chlorophenylpiperazine (mCPP), points towards possible interactions with the central nervous system. Trazodone itself is a multifunctional drug with dose-dependent actions, including hypnotic effects at low doses due to blockade of 5-HT2A, H1 histamine, and α1 adrenergic receptors, and antidepressant effects at higher doses via serotonin transporter (SERT) inhibition.[8] It is plausible that 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine could exhibit affinity for a range of serotonin (e.g., 5-HT1A, 5-HT2A/2C) and adrenergic receptors, potentially leading to antidepressant, anxiolytic, or other psychotropic effects.

Anticipated Antimicrobial and Anticancer Properties

The piperazine scaffold is a common feature in numerous antimicrobial and anticancer agents.[9][10] The flexible nature of the piperazine ring allows it to interact with a variety of biological targets within cancer cells and microbes.[4] Therefore, it is prudent to consider that 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine may possess antiproliferative or antimicrobial activities. For instance, some piperazine derivatives have shown efficacy against multidrug-resistant bacterial strains.[5][11]

Proposed Experimental Workflows for Activity Profiling

To empirically determine the biological activity of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine, a systematic screening approach is recommended.

TRPV1 Antagonist Functional Assay

A calcium influx assay using a cell line stably expressing human TRPV1 (e.g., HEK293-hTRPV1) is a standard method.

Protocol:

-

Cell Culture: Culture HEK293-hTRPV1 cells in appropriate media until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

-

Compound Incubation: Wash the cells and incubate with varying concentrations of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine or a known antagonist (e.g., capsazepine) for 15-30 minutes.[8]

-

Stimulation: Add a known TRPV1 agonist (e.g., capsaicin) to all wells except the negative control.

-

Signal Detection: Immediately measure the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition of the capsaicin-induced calcium influx for each concentration of the test compound to determine the IC50 value.

Caption: Workflow for TRPV1 antagonist functional assay.

Serotonin and Adrenergic Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for specific receptors.[12][13]

Protocol:

-

Membrane Preparation: Prepare cell membranes from cell lines expressing the target receptor (e.g., CHO-K1 cells for human 5-HT2A or α2B adrenergic receptors) or from specific brain regions (e.g., rat frontal cortex for 5-HT2A).[14][15]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound.[14]

-

Incubation: Incubate the mixture to allow for binding equilibrium to be reached.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the equilibrium dissociation constant (Ki).

Caption: General workflow for a radioligand receptor binding assay.

In Vitro Antimicrobial and Anticancer Screening

Initial screening for antimicrobial and anticancer activity can be performed using standard assays.

-

Antimicrobial Screening: The broth microdilution method can be used to determine the minimum inhibitory concentration (MIC) against a panel of representative Gram-positive and Gram-negative bacteria and fungi.

-

Anticancer Screening: The MTT or sulforhodamine B (SRB) assay can be employed to assess the cytotoxic effects of the compound on a panel of human cancer cell lines.

Data Presentation

The following table summarizes the predicted biological targets for 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine based on the activities of its structural analogs.

| Potential Target | Predicted Activity | Rationale (Based on Structural Analogs) |

| TRPV1 | Antagonist | Shared core with BCTC, a known TRPV1 antagonist. |

| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A/2C) | Modulator (Antagonist/Agonist) | Similarity to mCPP, the active metabolite of Trazodone.[8] |

| Adrenergic Receptors (e.g., α1) | Antagonist | Similarity to Trazodone's pharmacological profile.[8] |

| Various Bacterial/Fungal Targets | Inhibitor | General activity of the piperazine scaffold.[5][6] |

| Various Cancer Cell Lines | Cytotoxic Agent | General activity of the piperazine scaffold.[4][9] |

Conclusion and Future Directions

While direct experimental evidence is currently unavailable, a comprehensive analysis of structurally related compounds strongly suggests that 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine is a promising candidate for drug discovery, with potential applications in pain management, central nervous system disorders, and oncology/infectious diseases. The proposed experimental workflows provide a clear path forward for the empirical validation of these predicted activities. Positive results from these in vitro assays would warrant further investigation into the compound's mechanism of action, selectivity, and in vivo efficacy in relevant animal models.

References

- [Title of a relevant synthesis paper for 1-(3-Chloropyridin-2-yl)hydrazine]. (URL to be provided)

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. ([Link])

- Method for synthesizing piperazine pharmaceutical intermedi

- Synthetic method of piperazidines drug intermedi

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. ([Link])

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. ([Link])

-

TRPV1: A Potential Drug Target for Treating Various Diseases. ([Link])

-

Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. ([Link])

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ([Link])

-

Fused and Substituted Piperazines as Anticancer Agents: A Review. ([Link])

- Method for the preparation of piperazine and its deriv

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ([Link])

-

Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). ([Link])

-

A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. ([Link])

-

Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ([Link])

-

Piperazine derivatives of natural compounds with anticancer activity. ([Link])

-

Mechanism of Action of Trazodone: a Multifunctional Drug. ([Link])

-

5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. ([Link])

-

Antimicrobial Activity of Novel Piperazine Molecules. ([Link])

-

Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. ([Link])

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ([Link])

-

SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. ([Link])

-

PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. ([Link])

-

What are TRPV1 antagonists and how do they work?. ([Link])

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ([Link])

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. ([Link])

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ([Link])

-

The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor. ([Link])

-

Receptor Binding Assay Conditions a. ([Link])

-

Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. ([Link])

-

Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. ([Link])

-

Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. ([Link])

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]

- 8. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. ijbpas.com [ijbpas.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Receptor-Ligand Binding Assays [labome.com]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. revvity.com [revvity.com]

An In-Depth Technical Guide to the Safe Handling of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine for Research and Development Professionals

Introduction: Navigating the Chemistry and Potential of a Novel Scaffold

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine is a substituted piperazine derivative that holds considerable interest within the landscape of modern medicinal chemistry. The piperazine ring is a common pharmacophore in drug design, valued for its ability to introduce desirable physicochemical properties and to serve as a versatile scaffold for creating compounds with a wide range of biological activities.[1] This particular molecule, featuring a chloropyridine moiety, is of interest to researchers exploring novel therapeutics, particularly in the realm of neurological and psychiatric disorders where piperazine-containing compounds have shown promise.[2][3]

The synthesis and application of such novel compounds are fundamental to the advancement of drug discovery. However, the journey from conceptualization to clinical application is paved with rigorous safety and handling protocols. This guide provides a comprehensive overview of the known and inferred safety considerations for 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine, drawing upon data from its structural precursors and related compounds to offer a robust framework for its safe handling in a research and development setting. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their scientific endeavors.

Hazard Identification and Risk Assessment: A Data-Driven Approach

Based on aggregated GHS information for the precursor 1-(3-Chloropyridin-2-yl)piperazine , the compound is classified as a Warning level hazard.[4] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

The addition of an ethyl group to the piperazine nitrogen is unlikely to mitigate these hazards and may introduce others. For instance, N-ethylpiperazine is classified as a flammable liquid and vapor (H226) and also causes skin, eye, and respiratory irritation.[5][6] Therefore, it is prudent to handle 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine as a compound that is, at a minimum, a skin, eye, and respiratory irritant, and potentially flammable.

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[4][5] Symptoms may include coughing, sneezing, and shortness of breath.

-

Skin Contact: Causes skin irritation.[4][5] Prolonged or repeated contact may lead to dermatitis.

-

Eye Contact: Causes serious eye irritation.[4][5] Direct contact can result in redness, pain, and potential eye damage.

-

Ingestion: While specific data is unavailable, ingestion of similar compounds can be harmful.[7]

Potential Physicochemical Hazards:

-

Flammability: The N-ethylpiperazine component suggests a potential for flammability.[5][8] Keep away from heat, sparks, and open flames.

-

Reactivity: The chloropyridine moiety may be incompatible with strong oxidizing agents.[9]

-

Hazardous Decomposition Products: When heated to decomposition, chloropyridine compounds can emit toxic fumes of chlorides and nitrogen oxides.[10]

Safe Handling and Personal Protective Equipment (PPE): A Multi-layered Defense

A proactive and meticulous approach to handling 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine is paramount. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound, including weighing, dissolving, and transferring, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11] Local exhaust ventilation should be used to minimize the escape of vapors and aerosols into the laboratory environment.

-

Eyewash Stations and Safety Showers: Readily accessible and regularly tested emergency eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[9]

Personal Protective Equipment (PPE): Your Personal Barrier

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[9] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Wear appropriate protective gloves to prevent skin exposure.[9] Nitrile rubber gloves with a thickness of >0.11 mm are a suitable choice.[12] Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound.

-

Lab Coat: A clean, buttoned lab coat should be worn at all times to protect street clothes and skin from contamination.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[13]

The following workflow diagram illustrates the key stages of handling 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine, emphasizing the integration of safety measures at each step.

Caption: Safe Handling Workflow for 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial to minimize harm.

First Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[6]

Spill Response

The appropriate response to a spill depends on its size and location.

-

Minor Spills (inside a fume hood):

-

Ensure proper PPE is worn.

-

Contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[9]

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[14]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spills (outside a fume hood or a large volume):

-

Evacuate the immediate area and alert others.

-

If the substance is flammable, remove all ignition sources.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

-

Do not attempt to clean up a major spill without proper training and equipment.

-

The following decision tree provides a logical guide for responding to a chemical spill.

Caption: Chemical Spill Response Decision Tree.

Storage and Disposal: Ensuring Long-Term Safety and Compliance

Proper storage and disposal are critical components of the chemical safety lifecycle.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Keep away from heat, sparks, and open flames.[8]

-

Store separately from strong oxidizing agents.[9]

-

Containers should be clearly labeled with the chemical name and all relevant hazard warnings.

Disposal

-

All waste containing 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine should be considered hazardous waste.

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.[15]

-

Do not dispose of this chemical down the drain or in the regular trash.

-

Contaminated labware and PPE should be collected in a designated, labeled hazardous waste container.

Conclusion: A Commitment to a Culture of Safety

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine represents a promising scaffold for the development of new therapeutic agents. As with any novel chemical entity, a thorough understanding and proactive implementation of safety protocols are not merely procedural hurdles but are integral to responsible scientific practice. By adhering to the principles of hazard identification, risk mitigation through proper handling and PPE, and preparedness for emergencies, researchers can confidently and safely explore the full potential of this and other novel compounds. The information presented in this guide, synthesized from the best available data on structurally related molecules, provides a robust foundation for building a culture of safety in the laboratory.

References

-

PubChem. 1-(3-Chloropyridin-2-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 1-(3-chlorophenyl)-4-(2-(5-methyl-1H-pyrazol-3-yl)ethyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

-

Loba Chemie. (2016). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]

- Google Patents. (n.d.). N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

-

Alpha Chemika. (n.d.). N-ETHYL PIPERAZINE For Synthesis. Retrieved from [Link]

-

New Jersey Department of Health. (2004). Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. Retrieved from [Link]

- Elliott, S., & Smith, C. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430–435.

-

University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Chemical spill cleanup procedures. Retrieved from [Link]

-

University of California, Riverside Environmental Health & Safety. (2020, February 20). How to Clean Up a Small Spill [Video]. YouTube. [Link]

-

National Toxicology Program. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. National Institutes of Health. Retrieved from [Link]

-

University of New Mexico. (2024). Standard Operating Procedure for Custodial Chemical Spill Cleanup. Environmental Health & Safety. Retrieved from [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%. Retrieved from [Link]

-

CFPA Europe. (2013). Fire and protection in chemical manufacturing site. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents [patents.google.com]

- 3. 1-(3-chlorophenyl)-4-(2-(5-methyl-1H-pyrazol-3-yl)ethyl)piperazine | C16H21ClN4 | CID 71897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 11412944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. lobachemie.com [lobachemie.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. nj.gov [nj.gov]

- 12. carlroth.com [carlroth.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 15. assets.thermofisher.com [assets.thermofisher.com]

Technical Whitepaper: In-Vitro Characterization Framework for 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine

Executive Summary & Chemical Identity[1][2]

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine (hereafter referred to as CP-Et-PIP ) represents a distinct pharmacophore within the arylpiperazine class. Structurally analogous to the well-characterized serotonin agonist m-chlorophenylpiperazine (mCPP), this compound substitutes the phenyl ring with a 3-chloropyridine moiety and features an N-ethyl substitution at the distal nitrogen.

This structural modification alters the basicity (pKa) of the piperazine nitrogens and the lipophilicity (LogP) of the molecule, potentially enhancing blood-brain barrier (BBB) permeability while modulating selectivity profiles against Serotonin (5-HT) and Dopamine (D) receptors.

This guide outlines a rigorous, self-validating in-vitro screening cascade designed to transition CP-Et-PIP from a "synthesized entity" to a "validated lead."

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-(3-chloropyridin-2-yl)-4-ethylpiperazine |

| Core Scaffold | Arylpiperazine (Pyridinyl) |

| Key Substituents | 3-Chloro (Pyridine ring), N-Ethyl (Piperazine tail) |

| Predicted Targets | 5-HT |

| Primary Metabolic Risk | N-dealkylation (CYP3A4/2D6) |

Phase I: Pharmacodynamic Profiling (Target Engagement)

The primary objective is to determine if the N-ethyl substitution retains the serotonergic affinity typical of the parent scaffold or induces a selectivity shift.

Radioligand Binding Assay (Affinity Screening)

Rationale: Arylpiperazines are "promiscuous" binders. A single-point screen is insufficient. We utilize a competition binding isotherm to determine the equilibrium dissociation constant (

Protocol: Membrane Preparation & Competition Binding

-

Source: HEK-293 cells stably expressing human 5-HT

(target) and 5-HT -

Membrane Prep: Harvest cells in ice-cold Tris-HCl (50 mM, pH 7.4). Homogenize and centrifuge at 40,000

for 20 min. Resuspend pellet to 2 mg protein/mL. -

Incubation:

-

Buffer: 50 mM Tris-HCl, 10 mM MgCl

, 0.1% BSA (to reduce non-specific binding). -

Radioligand: [

H]-Mesulergine (1 nM final). -

Test Compound: CP-Et-PIP (10 concentrations, 10 pM to 10

M). -

Non-Specific Control: Mianserin (10

M).

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

-

Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model using the Cheng-Prusoff equation:

Functional Assay (Intrinsic Activity)

Rationale: Binding does not equal activation. The 3-chloropyridine scaffold often yields partial agonists. We must distinguish between Full Agonist, Partial Agonist, or Antagonist activity.

Protocol: Calcium Flux (FLIPR)

-

Cell Loading: CHO-K1 cells expressing G

-coupled 5-HT -

Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

-

Injection: Inject CP-Et-PIP.

-

Agonist Mode: Inject compound alone.

-

Antagonist Mode: Pre-incubate compound (15 min), then inject 5-HT (

concentration).

-

-

Readout: Monitor Relative Fluorescence Units (RFU) peak response.

-

Validation: Positive Control = Lorcaserin (Agonist) or SB-242084 (Antagonist).

Phase II: ADME-Tox (Stability & Safety)

The N-ethyl group is a metabolic "soft spot." Early identification of rapid clearance is critical.

Metabolic Stability (Microsomal Clearance)

Rationale: CYP450 enzymes (specifically CYP3A4) will likely attack the ethyl group, leading to N-dealkylation.

Protocol: Liver Microsome Incubation

-

System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

-

Reaction Mix: PBS (pH 7.4), 3 mM MgCl

, 1 -

Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

-

Sampling: Aliquots at

min. -

Quench: Add ice-cold Acetonitrile (ACN) containing Internal Standard (Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

-

Monitor: Parent mass and Des-ethyl metabolite mass.

-

-

Calculation: Plot

vs. time to derive intrinsic clearance (

Cytotoxicity Screening (HepG2)

Rationale: Piperazine derivatives can form reactive quinone-imine intermediates if the pyridine ring is oxidized.

Protocol: MTT Viability Assay

-

Seeding: HepG2 cells (10,000/well) in 96-well plates.

-

Exposure: Incubate with CP-Et-PIP (0.1 - 100

M) for 24 hours. -

Detection: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals in DMSO.

-

Threshold:

M indicates high hepatotoxic risk.

Visualizing the Screening Logic

The following diagrams illustrate the decision-making cascade and the specific metabolic vulnerability of the molecule.

Diagram 1: The Screening Cascade (Go/No-Go Logic)

Caption: Sequential screening workflow. Each stage represents a "gate" the compound must pass to justify further investment.

Diagram 2: Metabolic Vulnerability & Assay Setup

Caption: The primary metabolic pathway involves the loss of the ethyl group (-28 Da), monitored via LC-MS/MS.

Summary of Critical Parameters

| Assay Type | Critical Parameter | Success Criteria |

| Purity | LC-UV Area % | |

| Binding | ||

| Selectivity | ||

| Metabolism | ||

| Toxicity | HepG2 |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

-

Roth, B. L., et al. (2000). The PDSP Ki Database. National Institute of Mental Health. Retrieved from [Link]

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Retrieved from [Link]

-

FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link]

-

Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism. Current Drug Metabolism. Retrieved from [Link]

Methodological & Application

Analytical methods for 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine characterization

Application Note: Comprehensive Characterization of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine

Executive Summary

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine (hereafter referred to as CP-EtP ) is a critical heterocyclic scaffold often encountered in the development of phenylpiperazine-class antidepressants (e.g., Trazodone, Nefazodone analogs) and 5-HT receptor ligands.[1][2][3] Its structural proximity to mCPP (1-(3-chlorophenyl)piperazine) necessitates rigorous analytical discrimination.[1][3]

This guide addresses the specific challenge of characterizing CP-EtP, focusing on differentiating it from its des-ethyl precursor and potential regioisomers (e.g., 5-chloro isomers) formed during nucleophilic aromatic substitution.[1][3] We present a validated workflow combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and a stability-indicating HPLC protocol.

Structural Analysis & Identification Strategy

The primary analytical challenge lies in the steric hindrance introduced by the chlorine atom at the C3 position of the pyridine ring, adjacent to the piperazine attachment at C2.[1] This "ortho-effect" influences both the retention time and the rotational conformers observed in NMR.[1][3]

A. 1H-NMR Spectroscopy (Structural Confirmation)

Objective: To unequivocally confirm the ethylation at N4 and the substitution pattern on the pyridine ring.

Protocol:

-

Key Diagnostic Signals:

-

Ethyl Group: Look for a characteristic triplet at

~1.1 ppm ( -

Piperazine Ring: Two distinct multiplets (or broad triplets) due to the asymmetry induced by the pyridine ring.[1][3] The protons adjacent to the pyridine nitrogen will be deshielded (

~3.2-3.5 ppm).[1][3] -

Pyridine Ring (ABC System):

-

B. Mass Spectrometry (Fragmentation Logic)

Objective: To identify the molecular ion and characteristic fragments for library matching.[3]

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1][3]

-

Parent Ion:

Da (calculated for -

Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks (characteristic of mono-chlorination).[1][3]

-

Fragmentation Pathway (CID):

Purity Profiling: HPLC-UV-MS Method

Traditional C18 methods often fail to retain polar piperazines or suffer from peak tailing due to the interaction between the basic nitrogen and residual silanols.[3] This protocol uses a Charged Surface Hybrid (CSH) column technology to mitigate tailing at high pH, or a robust acidic method for MS compatibility.[1][3]

Method A: High-pH Stability Indicating (Recommended for Purity)

Rationale: At high pH, the piperazine is uncharged (free base), improving retention and peak shape.[1]

-

Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm.[1][3]

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonium Hydroxide).

-

Detection: UV at 254 nm (Pyridine

) and 210 nm.[1][3]

Gradient Table:

| Time (min) | % A | % B | Curve |

| 0.0 | 95 | 5 | Initial |

| 1.0 | 95 | 5 | Hold |

| 8.0 | 5 | 95 | Linear |

| 10.0 | 5 | 95 | Hold |

| 10.1 | 95 | 5 | Re-equilibrate |

| 13.0 | 95 | 5 | End |

Method B: LC-MS Compatible (Formic Acid)

Rationale: For trace impurity identification where MS sensitivity is paramount.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 100% B over 10 minutes.

Impurity Profiling & Synthesis Pathway

Understanding the synthesis is crucial for predicting impurities.[1][3] CP-EtP is typically synthesized via Nucleophilic Aromatic Substitution (

Common Impurities:

-

Des-ethyl analog: 1-(3-chloropyridin-2-yl)piperazine (Starting material impurity).[1][3]

-

Regioisomer: 1-(3-chloropyridin-4-yl)-4-ethylpiperazine (if 2,4-dichloropyridine was present).[1][3]

-

Bis-adduct: 2,3-bis(4-ethylpiperazin-1-yl)pyridine (Over-reaction).[1][3]

Workflow Visualization

Figure 1: Analytical workflow for the characterization of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine, ensuring discrimination from regioisomers.

Quantitative Data Handling

When validating the HPLC method, the following system suitability parameters must be met to ensure data integrity.

Table 1: System Suitability Specifications

| Parameter | Acceptance Criteria | Rationale |

| Retention Time (RT) %RSD | Ensures method stability and pump precision. | |

| Peak Tailing Factor (T) | Critical for basic compounds; indicates absence of secondary silanol interactions.[1][3] | |

| Resolution (Rs) | Between CP-EtP and the des-ethyl precursor (critical pair). | |

| Theoretical Plates (N) | Ensures column efficiency is sufficient for impurity separation.[1][3] | |

| Signal-to-Noise (S/N) | For impurities at the 0.05% reporting threshold. |

Safety & Handling (E-E-A-T)

-

Hazard Class: Arylpiperazines are often skin and eye irritants.[1][3] Some are sensitizers.[1][3]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][3]

-

Waste: Collect HPLC effluent in halogenated waste containers due to the chloropyridine moiety.[1][3]

References

-

de Boer, D., et al. (2001).[1][3] "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market."[1][3] Forensic Science International.[1][3] Link

-

PubChem. (2025).[1][3] "1-(3-chloropyridin-2-yl)piperazine Compound Summary." National Library of Medicine.[1][3] Link

-

United Nations Office on Drugs and Crime (UNODC). (2013).[1][3] "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." UNODC Laboratory and Scientific Section.[1][3][4] Link

-

Cielecka-Piontek, J., et al. (2013).[1][3] "UHPLC-DAD-MS method for the determination of trazodone and its degradation products." Journal of Pharmaceutical and Biomedical Analysis. Link (Cited for methodological relevance to chlorophenylpiperazine analogs).[1][3]

Sources

Application Note: HPLC Analysis of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine Purity

Abstract & Introduction

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine (often abbreviated as mCPP-Py-Et in internal workflows) is a critical pharmacophore found in the synthesis of serotonin-modulating agents and tricyclic analogs.[1] Structurally, it consists of a piperazine ring bridging a lipophilic 3-chloropyridine moiety and an ethyl group.[1]

The Analytical Challenge: Like many piperazine derivatives, this molecule presents a classic chromatographic challenge: Peak Tailing .[1] The two nitrogen atoms in the piperazine ring (pKa ~5.4 and ~9.[1]8) are protonated at traditional acidic pH, leading to secondary interactions with residual silanols on silica-based columns.[1]

This Application Note moves beyond legacy methods (which often require toxic ion-pairing agents) and proposes a Modern High-pH Reversed-Phase protocol. By operating at pH 10.0 using hybrid-silica technology, we deprotonate the basic nitrogens, ensuring sharp peak shapes, high loadability, and superior resolution of polar impurities.[1]

Chemical Context & Impurity Profiling[1][2][3]

To develop a robust method, one must understand the synthesis pathway to predict likely impurities.[1] The standard synthesis involves a Nucleophilic Aromatic Substitution (

Synthesis & Impurity Pathway (Graphviz)[1]

Figure 1: Synthesis pathway and potential impurity origin for 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine.[1]

Critical Impurities Table

| Impurity ID | Name | Origin | Relative Polarity (RT Prediction) |

| Imp-A | 1-(3-chloropyridin-2-yl)piperazine | Degradant / SM Impurity | Early Eluting (More Polar) |

| Imp-B | 1-Ethylpiperazine | Unreacted SM | Void Volume (Very Polar/No UV*) |

| Imp-C | 2,3-Dichloropyridine | Unreacted SM | Late Eluting (Non-polar) |

| Imp-D | 3-Chloropyridin-2-ol | Hydrolysis Byproduct | Early/Mid Eluting |

*Note: 1-Ethylpiperazine lacks a strong chromophore and may require low-wavelength detection (210 nm) or RI/ELSD if high levels are expected.[1] However, for purity profiling of the aromatic product, UV 254 nm is sufficient for aromatic impurities.[1]

Experimental Protocol

Reagents & Standards

-

Reference Standard: 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine (>99.0% purity).[1]

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

-

Buffer Agent: Ammonium Bicarbonate (

) and Ammonium Hydroxide (

Chromatographic Conditions (High-pH Method)

This method utilizes a "Hybrid" particle column (e.g., Waters XBridge or Agilent Poroshell HPH) which is stable up to pH 12.[1] Do not use standard silica columns at this pH.

| Parameter | Setting | Rationale |

| Column | XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent) | High pH stability; superior peak shape for bases.[1] |

| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with | Neutralizes piperazine charge ( |

| Mobile Phase B | Acetonitrile (100%) | Strong organic modifier for elution.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance.[1] |

| Column Temp | 35°C | Improves mass transfer and reduces viscosity.[1] |

| Detection | UV @ 254 nm | Max absorption for chloropyridine ring.[1] |

| Injection Vol | 5-10 µL | Dependent on sample concentration. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Initial equilibration |

| 2.0 | 95 | 5 | Isocratic hold for polar impurities |

| 15.0 | 10 | 90 | Gradient ramp to elute lipophilics |

| 18.0 | 10 | 90 | Wash step |

| 18.1 | 95 | 5 | Return to initial |

| 23.0 | 95 | 5 | Re-equilibration |

Method Validation Protocol (Self-Validating System)

To ensure "Trustworthiness," the method must pass specific system suitability tests (SST) before every run.[1]

System Suitability Criteria

-

Tailing Factor (

): Must be -

Resolution (

): -

Precision: %RSD of peak area

(n=6 injections).

Sample Preparation[1]

-

Diluent: 50:50 Water:Acetonitrile.[1][2] (Avoid 100% organic diluents to prevent peak distortion/breakthrough for early eluters).[1]

-

Test Concentration: 0.5 mg/mL.

-

Filter: 0.22 µm PTFE or Nylon filter.[1]

Troubleshooting & Expert Insights

Issue 1: Peak Tailing (> 1.5)

-

Cause: Secondary silanol interactions.[1]

-

Fix: Ensure pH is strictly

. If using a standard silica column (not recommended), you must switch to a low pH method (0.1% TFA) to fully protonate silanols, though this often reduces retention.[1]

Issue 2: "Ghost" Peaks

-

Cause: Carryover of the highly lipophilic 2,3-dichloropyridine starting material.[1]

-

Fix: Add a needle wash step with 90% Acetonitrile/10% Water.[1] Ensure the gradient hold at 90% B is long enough (at least 3-4 column volumes).[1]

Issue 3: Retention Time Drift

-

Cause: Evaporation of Ammonia from the mobile phase.[1]

-

Fix: Prepare Mobile Phase A daily. Keep the bottle capped tightly.

Alternative Low-pH Method (Legacy)

If a High-pH stable column is unavailable, use this alternative. Note that peak symmetry may be inferior.[1]

-

Column: C18 (Standard), 4.6 x 150 mm, 5 µm.[1]

-

Buffer: 20 mM Phosphate Buffer (pH 2.5) + 0.1% Triethylamine (TEA).[1][2]

-

Note: TEA acts as a silanol blocker.[1]

References

-

Muszalska, I., et al. (2006).[1] "HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine." Acta Poloniae Pharmaceutica.

-

PubChem. (2023).[1][3] "1-(3-Chloropyridin-2-yl)piperazine Compound Summary." National Center for Biotechnology Information.[1] [1]

-

JOCPR. (2014).[1] "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research.

-

Sigma-Aldrich. "1-Ethylpiperazine Product Specification & CAS 5308-25-8."[1]

Sources

- 1. 1-(3-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 11412944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]

- 3. 1-(3-chlorophenyl)-4-(2-(5-methyl-1H-pyrazol-3-yl)ethyl)piperazine | C16H21ClN4 | CID 71897 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine as a research chemical

A Serotonergic Probe and Bioisosteric Scaffold for CNS Drug Discovery

Executive Summary

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine is a specialized heterocyclic compound utilized primarily in medicinal chemistry and neuropharmacology . It serves as a structural bioisostere of the well-known serotonin agonist mCPP (1-(3-chlorophenyl)piperazine) . By replacing the phenyl ring of mCPP with a pyridine ring and alkylating the secondary amine with an ethyl group, researchers obtain a ligand with altered lipophilicity (LogP), metabolic stability, and receptor subtype selectivity profiles.

Key Applications:

-

Pharmacological Probe: Used in Structure-Activity Relationship (SAR) studies to map the binding pockets of Serotonin (5-HT) receptors, specifically 5-HT

, 5-HT -

Synthetic Intermediate: A core building block for complex CNS-active agents (antidepressants, anxiolytics) where the 2-pyridylpiperazine moiety serves as the "head group."

-

Analytical Standard: Used in impurity profiling for drugs containing the chloropyridinyl-piperazine scaffold.

Chemical Profile & Properties[1][2][3][4]

| Property | Specification |

| Chemical Name | 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine |

| Molecular Formula | C |

| Molecular Weight | 225.72 g/mol |

| Core Scaffold | 3-chloropyridin-2-yl piperazine (Bioisostere of mCPP) |

| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol. Low solubility in neutral water; soluble in acidic buffers (pH < 5). |

| pKa (Calculated) | ~8.5 (Piperazine N4), ~2.5 (Pyridine N) |

| LogP (Predicted) | ~1.8 - 2.2 (Lower than the phenyl analog due to Pyridine N) |

| Appearance | Typically a pale yellow oil or low-melting solid (free base); white solid (HCl salt). |

Structural Bioisosterism

The substitution of the benzene ring (in mCPP) with a pyridine ring introduces a nitrogen atom that acts as a hydrogen bond acceptor. This modification reduces the overall lipophilicity (LogP) of the molecule, potentially improving water solubility and altering the blood-brain barrier (BBB) penetration kinetics compared to its phenyl analogs.

Figure 1: Structural evolution from the reference ligand mCPP to the target pyridine derivative.

Protocol A: Preparation & Solubilization

Objective: Create stable stock solutions for biological assays (in vitro binding or cell culture).

Reagents:

-

Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

1 M Hydrochloric Acid (HCl).

Procedure:

-

Primary Stock (10 mM): Weigh the solid compound accurately. Dissolve in 100% DMSO.

-

Note: If the compound is in HCl salt form, it may dissolve in water, but DMSO is preferred for long-term stability of the free base.

-

Storage: Aliquot into amber vials and store at -20°C. Stable for 3-6 months.

-

-